molecular formula C9H9IN2O B1440027 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1203898-26-3

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1440027
CAS No.: 1203898-26-3
M. Wt: 288.08 g/mol
InChI Key: KHTTYKNCKUPZPW-UHFFFAOYSA-N
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Description

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C10H11IN2O It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5th position, an isopropyl group at the 6th position, a carbonitrile group at the 3rd position, and a keto group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Isopropylation: The isopropyl group is introduced at the 6th position through an alkylation reaction using isopropyl halides.

    Carbonitrile Formation: The carbonitrile group is introduced at the 3rd position through a nucleophilic substitution reaction using cyanide sources.

    Oxidation: The keto group at the 2nd position is introduced through an oxidation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of carboxyl or aldehyde groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the isopropyl group at the 6th position.

    6-Isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the iodine atom at the 5th position.

    5-Iodo-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Contains a methyl group instead of an isopropyl group at the 6th position.

Uniqueness

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-iodo-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-5(2)8-7(10)3-6(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTTYKNCKUPZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=O)N1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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